molecular formula C8H7BrO3 B1267205 2-Bromo-3-methoxybenzoic acid CAS No. 88377-29-1

2-Bromo-3-methoxybenzoic acid

Cat. No. B1267205
CAS RN: 88377-29-1
M. Wt: 231.04 g/mol
InChI Key: AOGGEUOQUYCZAH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Bromo-3-methoxybenzoic acid often involves multiple steps, including bromination, hydrolysis, and esterification processes. A study by Chen Bing-he (2008) detailed the synthesis of Methyl 4-Bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene through a series of steps with an overall yield of about 47% and a purity of 99.8% (Chen Bing-he, 2008).

Molecular Structure Analysis

The structural analysis of this compound and related compounds often includes crystallography and molecular modeling. For example, complexes of lanthanide with 2-bromo-5-methoxybenzoic acid have been synthesized and characterized, showing interesting crystal structures and thermodynamic properties, which could provide insight into the structural features of this compound derivatives (Xiao-Hui Wu et al., 2018).

Chemical Reactions and Properties

The reactivity of this compound with other chemical species highlights its potential in various chemical syntheses. One study described the preparation of complexes that exhibit luminescence and thermal properties, indicating the potential of this compound in materials science (Guangxi Zong et al., 2015).

Physical Properties Analysis

The physical properties of this compound, such as melting point, solubility, and crystal structure, are essential for understanding its behavior in various environments and applications. The influence of methoxy-substituents on the strength of Br...Br type II halogen bonds in bromobenzoic acid was studied, showing the impact of substitution on intermolecular interactions (Pablo A. Raffo et al., 2016).

Scientific Research Applications

Synthesis and Chemical Reactions

  • Silica Gel-Promoted Synthesis : A study by Shinohara et al. (2014) highlights the synthesis of 2-bromo-3-hydroxybenzoate derivatives using a silica gel-promoted method. This process involves the Diels-Alder reaction and a subsequent ring-opening aromatization. Significantly, 2-bromo-3-methoxybenzoate, derived from 2-bromo-3-hydroxybenzoate, is identified as a good substrate for Pd-catalyzed cross-coupling reactions despite its sterically hindered structure (Shinohara et al., 2014).

Antimicrobial Activity

  • Hydrazide-Hydrazones of 3-methoxybenzoic Acid : Research by Popiołek and Biernasiuk (2016) explores the antibacterial properties of hydrazide-hydrazones of 3-methoxybenzoic acid. They discovered that certain synthesized compounds exhibit high bacteriostatic or bactericidal activity against Gram-positive bacteria, notably Bacillus spp., demonstrating greater effectiveness than some commonly used antibiotics (Popiołek & Biernasiuk, 2016).

Isomerization Studies

  • Isomerization of 2-bromo-1-propyl-para-methoxybenzoate : Gopius et al. (1986) investigated the isomerization of 2-bromo-1-propyl-para-methoxybenzoate, revealing that its isomerization rate is notably higher than that of similar esters of aliphatic acids. They also noted that the isomerization rate increases with solvent polarity (Gopius et al., 1986).

Biodegradation

  • Degradation by Pseudomonas putida CLB 250 : A study by Engesser and Schulte (1989) describes the degradation of 2-bromobenzoate by Pseudomonas putida CLB 250. The degradation is suggested to begin with a dioxygenase that liberates halide, ultimately producing catechol as a central metabolite, which is then further degraded (Engesser & Schulte, 1989).

Safety and Hazards

2-Bromo-3-methoxybenzoic acid is classified as Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, and STOT SE 3 according to the GHS-US classification . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, mist, or spray; washing skin thoroughly after handling; not eating, drinking, or smoking when using this product; using only outdoors or in a well-ventilated area; and wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

2-bromo-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGGEUOQUYCZAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70237008
Record name 2-Bromo-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70237008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

88377-29-1
Record name 2-Bromo-3-methoxybenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088377291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70237008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To 2-amino-3-(methyloxy)benzoic acid (4.00 g, 23.9 mmol) in 10% aqueous hydrobromic acid (54 ml) at 0° C. was added sodium nitrite (1.65 g, 23.9 mmol) in water (17 ml). To this solution was added dropwise a solution of copper (I) bromide (3.78 g, 26.3 mmol) in 48% hydrobromic acid (22 ml) and heated to 60° C. for 2 h. The mixture was cooled to 0° C., and the resultant precipitate was collected by filtration, washed with cold water and recrystallized from water to give pure 2-bromo-3-(methyloxy)benzoic acid (4.07 g, 74%). MS (EI) for C8H7BrO3: 232 (MH+).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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